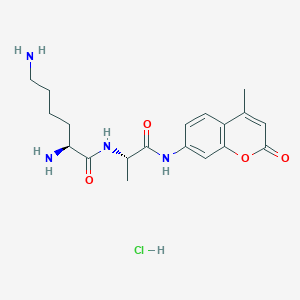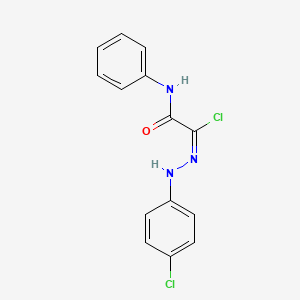
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride is a complex organic compound characterized by its unique structure, which includes an anilino group, a chlorophenyl group, and an oxoethanehydrazonoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride typically involves the reaction of aniline with 4-chlorobenzoyl chloride to form N-(4-chlorophenyl)benzamide. This intermediate is then reacted with ethyl oxalyl chloride to produce the final compound. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)benzamide: Shares the chlorophenyl group but lacks the oxoethanehydrazonoyl chloride moiety.
4-chlorobenzoyl chloride: A precursor in the synthesis of the compound.
Aniline: Another precursor used in the synthesis.
Uniqueness
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H11Cl2N3O |
|---|---|
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
(1E)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H11Cl2N3O/c15-10-6-8-12(9-7-10)18-19-13(16)14(20)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,20)/b19-13+ |
Clave InChI |
YZQTTYMUOMQDEB-CPNJWEJPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)/C(=N\NC2=CC=C(C=C2)Cl)/Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium](/img/structure/B13825197.png)
![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
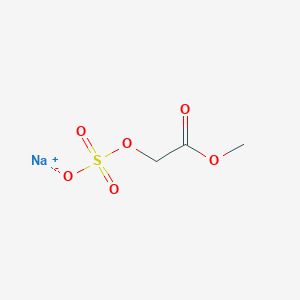
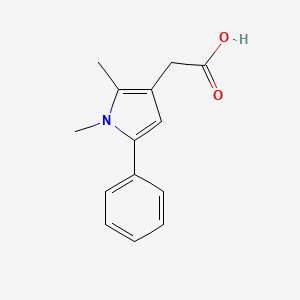
![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13825242.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
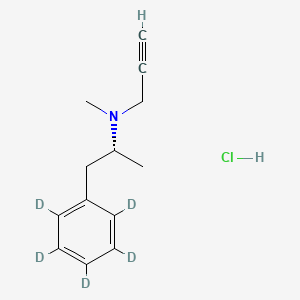
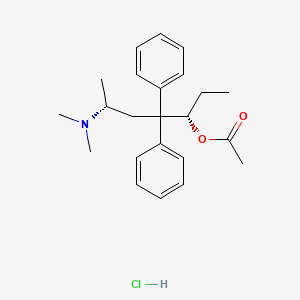
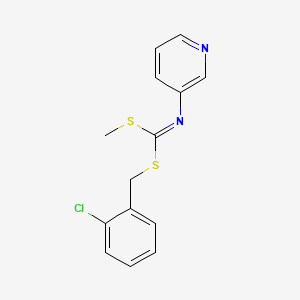
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)


